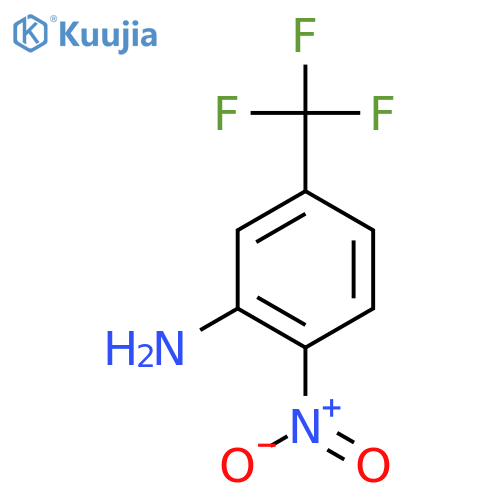

Cas no 402-14-2 (2-Nitro-5-(trifluoromethyl)aniline)

402-14-2 structure

商品名:2-Nitro-5-(trifluoromethyl)aniline

2-Nitro-5-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

-

- 2-Nitro-5-(trifluoromethyl)aniline

- 3-Amino-4-nitrobenzitrifluoride

- 3-Amino-4-nitrobenzotrifluoride

- m-Toluidine,a,a,a-trifluoro-6-nitro- (5CI)

- 5-Trifluoromethyl-2-nitroaniline

- NSC 10324

- SCHEMBL331522

- n2-phenylacetyl-guanosine

- 2-nitro-5-(trifluoromethyl)benzenamine

- 5-(Trifluoromethyl)-2-nitrobenzenamine

- NSC-10324

- CL8990

- AKOS005216463

- SY040757

- 3-Amino-4-nitro benzo trifluoride

- CS-0007572

- 402-14-2

- MFCD00042447

- FT-0600527

- DTXSID00278848

- Benzenamine, 2-nitro-5-(trifluoromethyl)-

- NSC10324

- 2-nitro-5-trifluoromethyl-aniline

- AMY30150

- AS-46162

- A6728

- BBL103384

- STL557194

- 641-194-2

-

- MDL: MFCD00042447

- インチ: 1S/C7H5F3N2O2/c8-7(9,10)4-1-2-6(12(13)14)5(11)3-4/h1-3H,11H2

- InChIKey: AUTLVHYEAAAKNM-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C(F)(F)F)N)[N+](=O)[O-]

- BRN: 2732344

計算された属性

- せいみつぶんしりょう: 206.03000

- どういたいしつりょう: 206.03

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8A^2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.503

- ゆうかいてん: 98-100°C

- ふってん: 290.5°Cat760mmHg

- フラッシュポイント: 129.5°C

- PSA: 71.84000

- LogP: 3.30020

- ようかいせい: 使用できません

2-Nitro-5-(trifluoromethyl)aniline セキュリティ情報

- 危害声明: Harmful/Irritant

- 危険物輸送番号:2811

- 危険カテゴリコード: R 20/21/22:吸入、皮膚接触及び意外な嚥下は有害である。

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- セキュリティ用語:6.1

- 危険レベル:6.1

- 包装等級:III

- 包装カテゴリ:III

- リスク用語:R20/21/22; R36/37/38

- 危険レベル:6.1

- 包装グループ:III

2-Nitro-5-(trifluoromethyl)aniline 税関データ

- 税関コード:2921420090

- 税関データ:

中国税関コード:

2921420090概要:

2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Nitro-5-(trifluoromethyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031978-100g |

3-Amino-4-nitrobenzitrifluoride |

402-14-2 | 95% | 100g |

¥21387.00 | 2024-05-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK573-200mg |

2-Nitro-5-(trifluoromethyl)aniline |

402-14-2 | 98% | 200mg |

133.0CNY | 2021-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK573-1g |

2-Nitro-5-(trifluoromethyl)aniline |

402-14-2 | 98% | 1g |

429.0CNY | 2021-07-10 | |

| Chemenu | CM101597-25g |

5-(trifluoromethyl)-2-nitrobenzenamine |

402-14-2 | 95+% | 25g |

$468 | 2022-03-01 | |

| Apollo Scientific | PC3972-1g |

3-Amino-4-nitrobenzotrifluoride |

402-14-2 | 1g |

£60.00 | 2025-02-21 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134150-5g |

2-Nitro-5-(trifluoromethyl)aniline |

402-14-2 | 97% | 5g |

¥1169.90 | 2023-09-01 | |

| eNovation Chemicals LLC | D292638-1g |

2-Nitro-5-(trifluoromethyl)aniline |

402-14-2 | 97% | 1g |

$200 | 2023-08-31 | |

| abcr | AB172883-1 g |

2-Nitro-5-(trifluoromethyl)aniline; 97% |

402-14-2 | 1g |

€87.10 | 2022-09-01 | ||

| Alichem | A013006366-500mg |

2-Nitro-5-(trifluoromethyl)aniline |

402-14-2 | 97% | 500mg |

$798.70 | 2023-09-02 | |

| TRC | N587390-1g |

2-Nitro-5-(trifluoromethyl)aniline |

402-14-2 | 1g |

$ 155.00 | 2023-09-06 |

2-Nitro-5-(trifluoromethyl)aniline サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:402-14-2)3-Amino-4-nitrobenzi

注文番号:1647267

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:402-14-2)3-氨基-4-硝基三氟甲苯

注文番号:LE1647267

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

2-Nitro-5-(trifluoromethyl)aniline 関連文献

-

Li-Na Xiao,Yan Wang,Cheng-Ling Pan,Jia-Ning Xu,Tie-Gang Wang,Hong Ding,Zhong-Min Gao,Da-Fang Zheng,Xiao-Bing Cui,Ji-Qing Xu CrystEngComm 2011 13 4878

-

2. Nucleophilic attacks on carbon–carbon double bonds. Part XV. Further evidence for base-catalysis in the reaction of 1,1-dicyano-2-p-dimethylaminophenyl-2-fluoroethylene with substituted anilines in acetonitrileZvi Rappoport,Nella Ronen J. Chem. Soc. Perkin Trans. 2 1972 955

-

3. Further investigations of trifluoromethyldiphenyl derivativesM. R. Pettit,J. C. Tatlow J. Chem. Soc. 1954 1071

-

4. The synthesis of certain trifluoromethylquinoline derivativesR. Belcher,M. Stacey,A. Sykes,J. C. Tatlow J. Chem. Soc. 1954 3846

-

5. 587. The synthesis of some perfluoroalkylbenzimidazolesB. C. Bishop,A. S. Jones,J. C. Tatlow J. Chem. Soc. 1964 3076

402-14-2 (2-Nitro-5-(trifluoromethyl)aniline) 関連製品

- 328-75-6(3,5-Bis(Trifluoromethyl)nitrobenzene)

- 96783-80-1(1-Methyl-3-nitro-5-(trifluoromethyl)benzene)

- 400-98-6(4-Amino-3-nitrobenzotrifluoride)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 55290-64-7(Dimethipin)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

推奨される供給者

atkchemica

(CAS:402-14-2)2-Nitro-5-(trifluoromethyl)aniline

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:402-14-2)2-Nitro-5-(trifluoromethyl)aniline

清らかである:99%

はかる:5g

価格 ($):180.0